molecular formula C16H22N2O4S B2489133 N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1396750-81-4

N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

Cat. No. B2489133
CAS RN: 1396750-81-4
M. Wt: 338.42
InChI Key: PNHWLAJGLGTCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide, also known as TAN-67, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. TAN-67 belongs to the spirocyclic class of compounds and has been found to have a high affinity for the kappa-opioid receptor.

Mechanism of Action

Target of Action

The primary targets of N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide are the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3), and the mixed lineage kinase domain-like protein (MLKL) pseudokinase . These proteins constitute the core components of the necroptosis signaling pathway, a type of programmed cell death .

Mode of Action

The compound interacts with its targets, RIPK1, RIPK3, and MLKL, to inhibit the necroptosis signaling pathway . Necroptosis is a form of cell death that is morphologically similar to necrosis and is involved in various pathophysiological disorders . The inhibition of this pathway by the compound can potentially prevent or reduce the effects of these disorders .

Biochemical Pathways

The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . The downstream effects of this pathway include cell swelling, plasma membrane rupture, and the release of cellular contents .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of necroptosis, which can prevent cell swelling, plasma membrane rupture, and the release of cellular contents . This can potentially prevent or reduce the effects of various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-20-13-5-3-4-12(14(13)21-2)17-15(19)18-8-6-16(7-9-18)22-10-11-23-16/h3-5H,6-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHWLAJGLGTCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

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